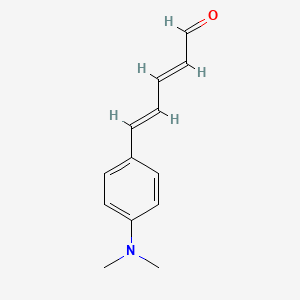

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal

Description

Properties

IUPAC Name |

(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3/b5-3+,6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHAOJGBXVCDOC-GGWOSOGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal typically involves the condensation of 4-(Dimethylamino)benzaldehyde with a suitable diene precursor under basic conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with a malononitrile derivative in the presence of a base such as piperidine in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid.

Reduction: (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal is a significant chemical structure with various applications in scientific research. This article will explore its properties, synthesis methods, and notable applications in different fields, particularly in medicinal chemistry and materials science.

Structure

- Chemical Formula : C13H15NO

- Molecular Weight : 215.27 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : Typically exists as a yellow to brown liquid.

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Material Science

The compound is also being investigated for applications in material science:

- Dyes and Pigments : Due to its conjugated system, this compound can be utilized as a dye in various applications including textiles and plastics.

- Organic Photovoltaics : Its electronic properties make it suitable for use in organic solar cells where it can function as a light-harvesting component.

Organic Electronics

The compound's electronic properties are being studied for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to transport charge carriers efficiently makes it a candidate for enhancing the performance of these devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) highlighted the antimicrobial properties of this compound against Staphylococcus aureus. The study found that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated dienal system can undergo electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Key Structural Variations

Substituents on the Aromatic Ring Electron-Donating Groups: The dimethylamino (-NMe₂) group in the target compound enhances electron-donating capacity, facilitating ICT. In contrast, analogs with electron-withdrawing groups (e.g., -NO₂ in ’s selenoesters) exhibit red-shifted absorption but reduced fluorescence quantum yields due to charge recombination . Extended π-Conjugation: Derivatives like AN-2 () incorporate additional ethylene units, extending the π-bridge and improving planarity. This modification enhances nonlinear absorption (NLA) coefficients by 30% compared to shorter analogs like AN-1 .

Backbone Functionalization Chalcone Derivatives: Compounds such as (2E,4E)-5-(4-(dimethylamino)phenyl)-1-(4-ethylphenyl)penta-2,4-dien-1-one () replace the aldehyde group with ketones, altering solubility and biological activity. The dimethylamino group in these chalcones enhances cellular uptake in Alzheimer’s disease models compared to alkyl-substituted analogs . Selenoesters vs. Aldehydes: Selenoester analogs (e.g., ’s 6c–6e) show higher thermal stability (melting points 123–147°C) due to selenium’s polarizability, whereas the aldehyde group in the target compound increases reactivity in condensation reactions .

Electronic Properties

- Stokes Shift: The dimethylamino group in DAPH-DNP () generates a large Stokes shift (≥150 nm) via ESIPT/ICT mechanisms, outperforming nitro- or methoxy-substituted probes .

- HOMO-LUMO Gaps: DCV[3] (), a malononitrile derivative, has a narrower HOMO-LUMO gap (3.1 eV) than the target compound due to stronger electron-withdrawing cyano groups, leading to solvatochromic behavior in polar solvents .

Functional and Application-Based Comparisons

Fluorescent Probes

- Selectivity: DAPH-DNP () selectively detects thiophenols via a d-PET mechanism, whereas methoxy chalcone analogs () exhibit dual ICT/ESIPT pathways but lack specificity for thiols .

- Sensitivity: The dimethylamino group in DAPH-DNP enables a detection limit of 0.1 µM for thiophenols, surpassing probes with neutral substituents (e.g., hydroxyl or methoxy groups) .

Nonlinear Optical Materials

- NLA Performance : AN-2 (), with an extended π-bridge, shows a two-photon absorption cross-section of 1,200 GM, significantly higher than AN-1 (800 GM) and DCV[3] (500 GM) .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal is an organic compound with notable biological activities, primarily attributed to its unique structure featuring a dimethylamino group and a conjugated diene system. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO

- CAS Number : 20432-36-4

- Molecular Weight : 201.26 g/mol

- Purity : ≥95%

The compound's structure allows for significant interactions at the molecular level, influencing its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Properties : The conjugated diene system can undergo nucleophilic attack, allowing it to interact with various biological macromolecules.

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity.

- Electron Transfer Reactions : The compound can participate in redox reactions, influencing cellular oxidative states.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported IC50 values indicating significant cytotoxicity against various cancer cell lines .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Similar compounds have shown promise in treating neurodegenerative diseases by enhancing acetylcholine levels in the brain. The dimethylamino group is believed to enhance this inhibitory activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| (2E,4E)-5-(4-(Methylamino)phenyl)penta-2,4-dienal | Methylamino Structure | Moderate Antimicrobial | 15 |

| (2E,4E)-5-(4-(Ethylamino)phenyl)penta-2,4-dienal | Ethylamino Structure | Weak Anticancer | 30 |

| (2E,4E)-5-(4-(Diethylamino)phenyl)penta-2,4-dienal | Diethylamino Structure | Strong Cholinesterase Inhibition | 0.05 |

The presence of the dimethylamino group in this compound confers unique electronic properties that enhance its biological activity compared to its analogs.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Apoptosis : In a study involving human breast cancer cells (MCF-7), treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal to achieve high yield and purity?

Answer: Synthetic optimization should begin with literature-based route adaptation, such as Wittig or Horner-Wadsworth-Emmons reactions, given the conjugated dienal structure. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) often enhance reaction efficiency for enal formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts may improve regioselectivity .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization can isolate the compound. Monitor purity via HPLC or GC-MS .

Q. How can spectroscopic and crystallographic techniques be applied to confirm the structure of this compound?

Answer:

- Spectroscopy :

- UV-Vis : Characterize π→π* transitions in the conjugated system (expected λmax ~300–400 nm).

- NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify E/Z stereochemistry (coupling constants: J2E,4E ≈ 15–16 Hz) and dimethylamino proton shifts (~δ 2.8–3.2 ppm) .

- X-ray crystallography : Resolve absolute configuration and bond lengths. Refinement with SHELXTL software ensures accuracy (R-factor < 0.06) .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions (e.g., pH, light)?

Answer:

- Accelerated stability studies : Expose the compound to controlled light (ICH Q1B guidelines), thermal stress (40–60°C), and pH gradients (2–12).

- Analytical endpoints : Monitor degradation via LC-MS for byproducts and quantify intact compound using validated calibration curves .

Advanced Research Questions

Q. How can computational and experimental approaches elucidate the photophysical mechanisms of this compound?

Answer:

- Theoretical modeling : Perform DFT calculations (B3LYP/6-31G*) to map excited-state dynamics, including charge transfer from the dimethylamino group to the dienal moiety .

- Experimental validation : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes and transient absorption spectroscopy to track intermediate species .

Q. How should researchers address contradictions in reported biological activity data for structurally related compounds?

Answer:

- Meta-analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay conditions (e.g., cell lines, concentrations).

- Dose-response reevaluation : Reproduce conflicting studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and apply ANOVA to assess variability .

Q. What frameworks integrate environmental fate studies into risk assessment for this compound?

Answer:

- Environmental modeling : Use EPI Suite to predict biodegradation, bioaccumulation, and toxicity (e.g., LC50 for aquatic organisms).

- Compartmental analysis : Quantify distribution in soil/water systems via OECD 106 adsorption-desorption assays and HPLC-UV detection .

Methodological and Theoretical Questions

Q. How can existing theoretical models in organic chemistry guide research on this compound’s reactivity?

Answer:

Q. What statistical approaches resolve data variability in experimental replicates?

Answer:

- Multivariate analysis : Apply PCA to identify outliers in spectral or chromatographic datasets.

- Bayesian inference : Model uncertainty in biological activity data using Markov Chain Monte Carlo (MCMC) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.